REACTION_CXSMILES
|
[N:1]([C:4]1[S:5][C:6]([CH3:15])=[C:7]([CH3:14])[C:8]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:2]=[S:3].[NH3:16]>ClCCl>[CH3:14][C:7]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:4]([NH:1][C:2]([NH2:16])=[S:3])[S:5][C:6]=1[CH3:15]
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
N(=C=S)C=1SC(=C(C1C(=O)OCC)C)C
|
Name
|
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The dark orange residue was purified by chromatography on silica gel (Gradient 0-50% EtOAc in Hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(SC1C)NC(=S)N)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.1 mg | |
YIELD: PERCENTYIELD | 3% | |
YIELD: CALCULATEDPERCENTYIELD | 2.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |